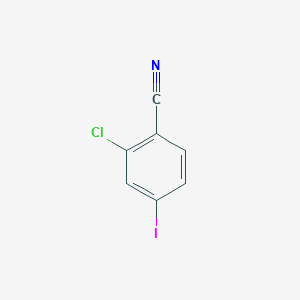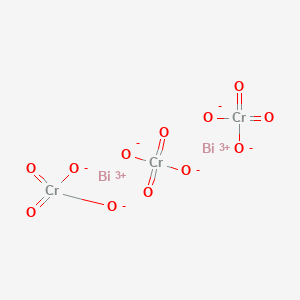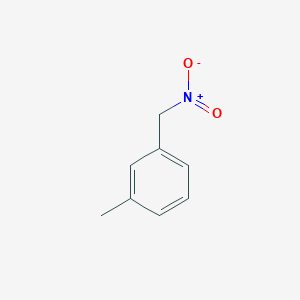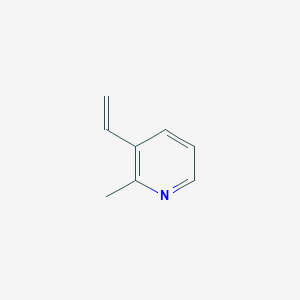
3-Ethenyl-2-methylpyridine
Vue d'ensemble
Description
3-Ethenyl-2-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C_7H_9N. It features a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms, with an ethenyl group (a vinyl group) attached to the third carbon and a methyl group attached to the second carbon of the ring. This structure is related to various compounds discussed in the provided papers, although none of them directly study 3-Ethenyl-2-methylpyridine.
Synthesis Analysis
The synthesis of 2-methylpyridines can be achieved through a [3 + 2 + 1] annulation process involving aryl methyl ketoxime acetates and triethylamine, with iodine (I2) acting as a trigger for the N-O bond cleavage of oxime acetates, which generates imine radicals and introduces methyl groups into the pyridine ring . This method could potentially be adapted for the synthesis of 3-Ethenyl-2-methylpyridine by modifying the starting materials or reaction conditions to include the ethenyl group.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be influenced by substituents on the ring. For instance, the presence of isopropyl and methyl groups can create a steric effect that protects the nitrogen in the ring from electrophilic attack, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . This steric hindrance is due to the Janus group effect, where bulky groups shield the reactive sites. The molecular structure of 3-Ethenyl-2-methylpyridine would similarly be influenced by the ethenyl and methyl substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including oxidative coupling. For example, the anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile undergoes oxidative coupling when treated with dibenzoyl peroxide, leading to the formation of dimeric products . This suggests that 3-Ethenyl-2-methylpyridine could also participate in similar oxidative coupling reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as the HOMO-LUMO gap, redox potentials, and steric hindrance, which can affect their reactivity and potential applications in organic synthesis . For instance, the presence of an ethenyl group in 3-Ethenyl-2-methylpyridine could make it a candidate for polymerization reactions or as an intermediate in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Applications in Chemistry and Materials Science
Tetraazaporphyrin Synthesis : A study by Kimura et al. (2011) explored the synthesis of a nonclassical tetraazaporphyrin using a tetramerization reaction that includes 4-methylpyridine. This molecule showcases unusual bonding systems and has implications in the study of molecular structures and bonding.
Catalytic Ethenylation of Ketones : In research conducted by Amemiya et al. (2004), a catalytic process using GaCl3 and 4-methylpyridine was developed for the ethenylation of ketones. This has potential applications in organic synthesis and the development of new chemical reactions.
Polymorphism in Organic Compounds : Gao et al. (2009) investigated polymorphism in a highly conjugated compound involving a derivative of 4-methylpyridine, indicating its applications in understanding the molecular and crystal structures in organic compounds Gao et al. (2009).
Reductive Vinylation/Phosphorylation of Pyridines : Gusarova et al. (2017) conducted a study on the reductive vinylation and phosphorylation of pyridines, including 4-methylpyridine. This has implications in the field of pyridine chemistry and the synthesis of novel compounds Gusarova et al. (2017).
Dye-Sensitized Solar Cells : Koussi-Daoud et al. (2015) researched the use of a cobalt complex, involving a derivative of ethylenedioxythiophene, in dye-sensitized solar cells. This has potential applications in the development of renewable energy technologies Koussi-Daoud et al. (2015).
Thiol-Reactive Luminophore : Amoroso et al. (2008) described the use of a 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminophore, which accumulates in mitochondria and can be used in fluorescence microscopy Amoroso et al. (2008).
Tetrathiafulvalene Derivatives : Andreu et al. (2000) synthesized new Tetrathiafulvalene-π-Spacer-Acceptor derivatives, which include pyridine moieties. These compounds have been studied for their optical and electrochemical properties, relevant in the field of materials science Andreu et al. (2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3-methylpyridine, has been found to interact with collagenase 3 and stromelysin-1 . These enzymes play a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
For instance, 3-Methylpyridine is known to cleave triple helical collagens, including type I, type II, and type III .
Biochemical Pathways
A study on the microbial degradation of pyridine derivatives suggests that these compounds can be metabolized through various pathways . For instance, 2-Methylpyridine was found to be metabolized by Bacillus cereus GMHS, with the degradation initiated by the hydroxylation of the methyl group .
Result of Action
Based on its structural similarity to 3-methylpyridine, it can be hypothesized that it may have similar effects, such as the degradation of extracellular matrix proteins .
Propriétés
IUPAC Name |
3-ethenyl-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-6-9-7(8)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNFKKVGPYFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618221 | |
| Record name | 3-Ethenyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenyl-2-methylpyridine | |
CAS RN |
45659-55-0 | |
| Record name | 3-Ethenyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




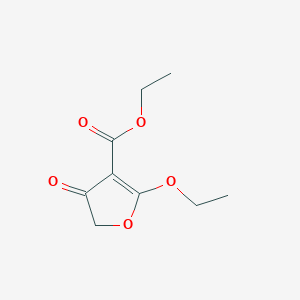
![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)
